
PBD-150
Übersicht
Beschreibung
Dieses Enzym ist an der Bildung von Pyroglutaminsäure enthaltenden Amyloid-β-Peptiden beteiligt, die mit neurodegenerativen Erkrankungen wie Alzheimer-Krankheit assoziiert sind .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von PBD-150 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Ein üblicher Syntheseweg beinhaltet die Reaktion von 3,4-Dimethoxyanilin mit Thiophosgen unter Bildung des entsprechenden Isothiocyanats. Dieser Zwischenstoff wird dann mit 3-(1H-Imidazol-1-yl)propylamin umgesetzt, um this compound zu ergeben .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind in der öffentlichen Domäne nicht gut dokumentiert. Die Synthese beinhaltet typischerweise Standardtechniken der organischen Synthese, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um einen hohen Reinheitsgrad zu erreichen.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
PBD-150 has been extensively studied for its potential to treat Alzheimer’s disease. Research indicates that it can significantly lower levels of pyroglutamate-modified amyloid-β peptides in the brains of transgenic mouse models. This reduction correlates with improved learning and memory capabilities in these animals .
Case Study:
In a study involving transgenic mice, administration of this compound resulted in a marked decrease in amyloid plaque formation and improved performance in memory tasks compared to control groups .
Neuroprotection Studies
The neuroprotective properties of this compound extend beyond amyloid inhibition. The compound's ability to modulate neuronal signaling pathways suggests potential applications in other neurodegenerative conditions where glutaminyl cyclase plays a role .
Research Findings:
this compound has shown promise in reducing neuroinflammation and oxidative stress markers in neuronal cell cultures, indicating its broader applicability in neuroprotection .
Development of Diagnostic Tools
Recent advancements have led to the development of radiolabeled versions of this compound for use as PET imaging agents. The synthesis of [11C]PBD150 allows for non-invasive imaging of glutaminyl cyclase activity in vivo, providing insights into disease progression and therapeutic efficacy in Alzheimer’s patients .
Table: Comparison of this compound with Other Glutaminyl Cyclase Inhibitors
Wirkmechanismus
Target of Action
PBD-150 primarily targets the human glutaminyl cyclase (hQC) Y115E-Y117E variant . hQC is a zinc enzyme present in neuronal tissue and is responsible for the cyclization of N-terminal Gln or Glu β-amyloid peptides .
Mode of Action
this compound inhibits the activity of hQC, with a Ki value of 490 nM . It interacts with hQC, preventing it from catalyzing the formation of pyroglutamate-modified amyloid-β (Aβ) peptides .
Biochemical Pathways
The inhibition of hQC by this compound affects the biochemical pathway involved in the formation of pyroglutamate-modified Aβ peptides . These peptides are implicated in neurodegenerative disorders such as Alzheimer’s disease . By inhibiting hQC, this compound reduces the production of these peptides .
Result of Action
this compound’s inhibition of hQC leads to a reduction in the formation of pyroglutamate-modified Aβ peptides . This can lead to a significant improvement in learning and memory in transgenic animal models of Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
PBD-150 interacts with the enzyme glutaminyl cyclase, inhibiting its activity . This interaction prevents the formation of pyroglutamic acid-containing amyloid-β (Aβ) peptides . The inhibition of glutaminyl cyclase by this compound is significant, with a Ki value of 490 nM for the human enzyme .
Cellular Effects
In cellular processes, this compound has been shown to reduce the deposition of pyroglutamate-modified amyloid-β peptides in the brain of transgenic mouse models of Alzheimer’s disease . This leads to a significant improvement in learning and memory in these transgenic animals .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the enzyme glutaminyl cyclase and inhibiting its activity . This prevents the enzyme from catalyzing the formation of pyroglutamic acid-containing amyloid-β (Aβ) peptides .
Temporal Effects in Laboratory Settings
It has been shown to have a long-lasting impact on reducing the deposition of pyroglutamate-modified amyloid-β peptides in transgenic mouse models of Alzheimer’s disease .
Metabolic Pathways
It is known to interact with the enzyme glutaminyl cyclase, suggesting it may play a role in the metabolism of amyloid-β (Aβ) peptides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PBD-150 involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the reaction of 3,4-dimethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-(1H-imidazol-1-yl)propylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Arten von Reaktionen
PBD-150 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine oder Thiole zu bilden.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Thioharnstoffgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Amine oder Thiole erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Anthramycin: Ein natürlich vorkommendes Pyrrolobenzodiazepin mit Antitumor- und antimikrobiellen Aktivitäten.
Sibiromycin: Ein weiteres Pyrrolobenzodiazepin, das für seine zytotoxischen Eigenschaften bekannt ist.
Tomaymycin: Ein Pyrrolobenzodiazepin mit ähnlichen DNA-Bindungseigenschaften.
Einzigartigkeit
PBD-150 ist einzigartig aufgrund seiner spezifischen Hemmung der Glutaminylcyclase, was es besonders wertvoll für die Untersuchung und potenzielle Behandlung neurodegenerativer Erkrankungen macht. Im Gegensatz zu anderen Pyrrolobenzodiazepinen liegt die Hauptanwendung von this compound in der Hemmung der Amyloid-β-Peptid-Bildung, was es von Verbindungen wie Anthramycin und Sibiromycin unterscheidet, die hauptsächlich für ihre Antitumoreigenschaften eingesetzt werden .
Biologische Aktivität
PBD-150 is a small molecule inhibitor specifically targeting human glutaminyl cyclase (hQC), an enzyme implicated in the amyloidogenic process associated with neurodegenerative diseases, particularly Alzheimer's disease (AD). This compound has garnered attention due to its potential therapeutic implications in treating various nervous system disorders.
Chemical Structure and Properties
- Molecular Formula : C15H20N4O2S
- CAS Registry Number : 790663-33-1
- Mechanism of Action : this compound functions as a glutaminyl-peptide cyclotransferase inhibitor, which inhibits the formation of neurotoxic pyroglutamic acid-containing peptides from β-amyloid precursors, thus potentially mitigating neurotoxicity and aggregation associated with AD .
Inhibition of Glutaminyl Cyclase
This compound exhibits a potent inhibitory effect on hQC, with a reported inhibition constant () of 0.49 µM, making it one of the more effective inhibitors identified for this target . The inhibition of hQC is crucial as it prevents the cyclization of N-terminal glutamine or glutamic acid residues in β-amyloid peptides, which is a significant step in the formation of neurotoxic aggregates .
Mechanistic Insights
Recent studies have elucidated the binding interactions between this compound and hQC. Structural analyses revealed that this compound binds to the active site of hQC, preventing substrate access and subsequent catalysis. This binding mode is critical for its function as an inhibitor and provides a framework for the design of more potent analogs .
Efficacy in Preclinical Models
In preclinical studies, this compound has demonstrated significant neuroprotective effects. For instance, in vivo models of Huntington's disease have shown that compounds similar to this compound can reduce neurodegeneration and improve cognitive function .
Comparative Studies
A comparative analysis of this compound with other hQC inhibitors such as SEN177 indicated that while both compounds exhibit similar values, their pharmacological profiles differ. SEN177 has shown promising results in models beyond AD, suggesting that this compound may have a narrower therapeutic window .
Data Summary Table
Compound | Target Enzyme | (µM) | Therapeutic Area | Status |
---|---|---|---|---|
This compound | Human Glutaminyl Cyclase | 0.49 | Alzheimer's Disease | Discontinued |
SEN177 | Human Glutaminyl Cyclase | 0.020 | Alzheimer's Disease & Huntington's Disease | Active |
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-20-13-5-4-12(10-14(13)21-2)18-15(22)17-6-3-8-19-9-7-16-11-19/h4-5,7,9-11H,3,6,8H2,1-2H3,(H2,17,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQXMGLQANXZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NCCCN2C=CN=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.